

Application Notes: Measuring Leukemia Cell Viability in Response to **BAY-155** Treatment

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Compound of Interest

Compound Name: BAY-155

Cat. No.: B15572040

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Introduction

BAY-155 is a potent and selective small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).^{[1][2]} This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common drivers of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).^{[3][4]} By disrupting the Menin-MLL complex, **BAY-155** effectively suppresses the transcription of key downstream target genes, such as MEIS1, leading to a halt in proliferation and the induction of differentiation in leukemia cells.^[5] These application notes provide detailed protocols for assessing the viability of leukemia cell lines treated with **BAY-155** using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action of **BAY-155** in Leukemia

In leukemias with MLL rearrangements, the fusion protein MLL-X aberrantly recruits the histone methyltransferase complex, including Menin, to specific gene loci. This leads to the upregulation of hematopoietic stem cell genes, such as HOXA9 and its cofactor MEIS1, which drives uncontrolled proliferation and blocks differentiation of hematopoietic progenitors.

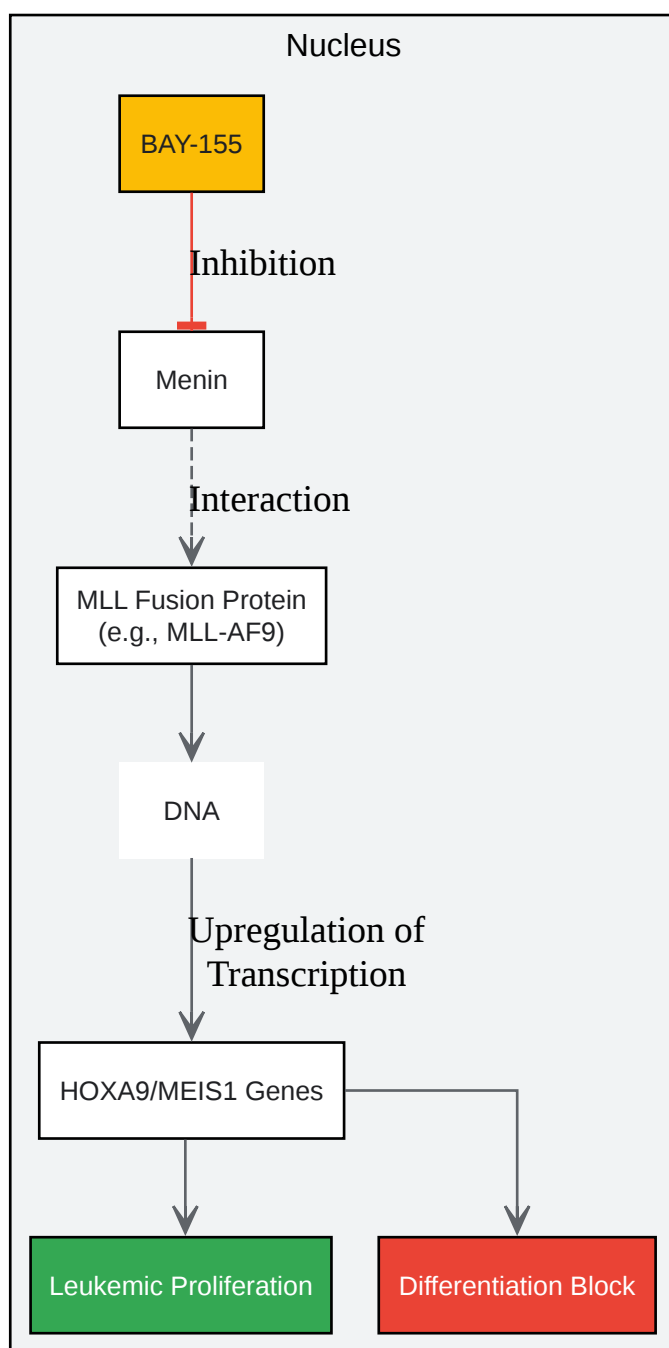
BAY-155 binds to Menin, preventing its interaction with MLL. This disruption leads to the downregulation of MEIS1 and the upregulation of myeloid differentiation markers like CD11b and MNDA, ultimately resulting in the anti-proliferative effects observed in AML and ALL models.

Data Presentation: Anti-Proliferative Activity of BAY-155

The following table summarizes the reported anti-proliferative activity of **BAY-155** in two human MLL-rearranged AML cell lines.

Cell Line	IC50 (nM)	Reference
MOLM-13	8	
MV-4-11	8	

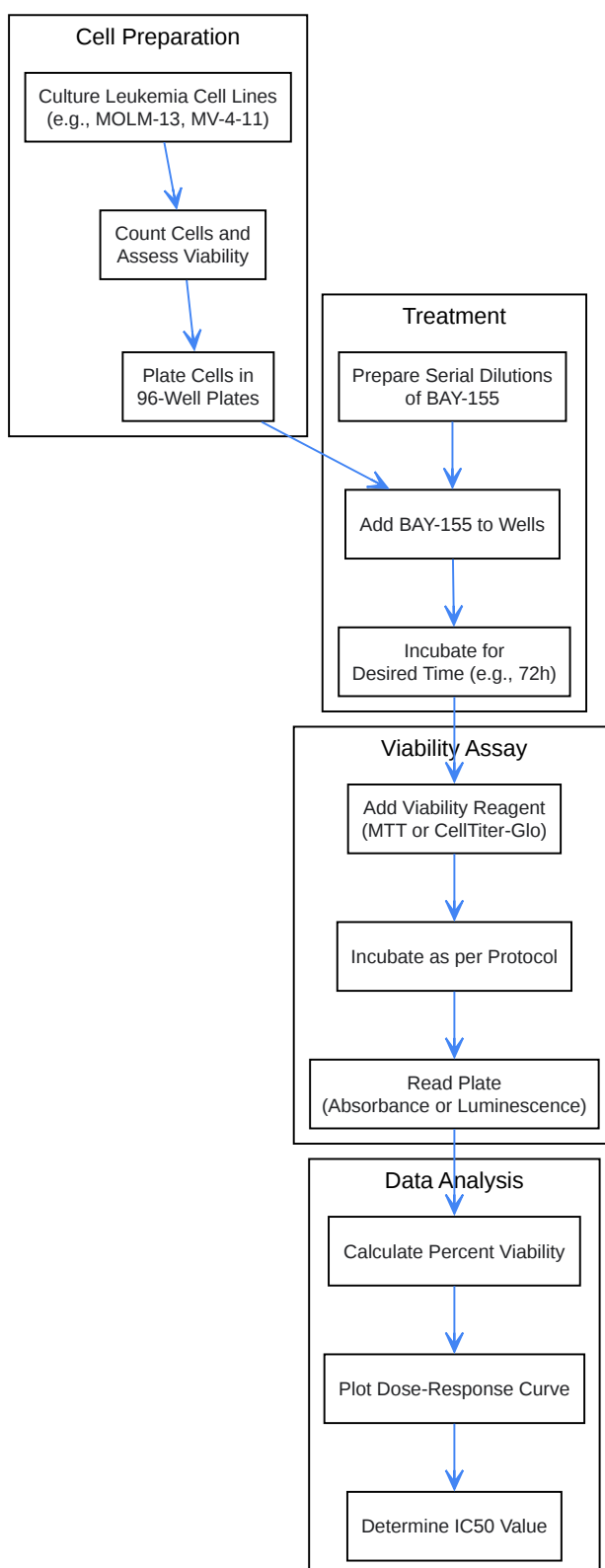
Signaling Pathway Diagram



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Caption: Mechanism of action of **BAY-155** in MLL-rearranged leukemia.

Experimental Workflow Diagram



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Caption: Experimental workflow for assessing leukemia cell viability.

Protocols

MTT Cell Viability Assay

This protocol is for determining cell viability by measuring the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

- Leukemia cell lines (e.g., MOLM-13, MV-4-11)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **BAY-155**
- DMSO (vehicle control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well flat-bottom plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture leukemia cells to a logarithmic growth phase.
 - Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
 - Resuspend cells in fresh complete medium to a final concentration of $0.5\text{--}1.0 \times 10^5$ cells/mL.
 - Add 100 μL of the cell suspension to each well of a 96-well plate.

- Include control wells with medium only for background measurement.
- Compound Treatment:
 - Prepare a stock solution of **BAY-155** in DMSO.
 - Perform serial dilutions of **BAY-155** in complete culture medium to achieve the desired final concentrations.
 - Add 100 μ L of the diluted **BAY-155** or vehicle control (DMSO) to the respective wells. The final volume in each well should be 200 μ L.
 - Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition and Incubation:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
- Solubilization:
 - Add 100 μ L of solubilization solution to each well.
 - Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
- Data Analysis:
 - Subtract the average absorbance of the medium-only wells (background) from all other readings.
 - Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control wells (100% viability).

- Plot the percentage of viability against the log of the **BAY-155** concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

- Leukemia cell lines (e.g., MOLM-13, MV-4-11)
- Complete culture medium
- **BAY-155**
- DMSO (vehicle control)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Opaque-walled 96-well plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.
 - Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting the bottle until the substrate is fully dissolved.
- Cell Seeding:
 - Follow the same procedure as for the MTT assay (Step 1), but use opaque-walled 96-well plates suitable for luminescence readings.

- Add 100 μ L of the cell suspension to each well.
- Compound Treatment:
 - Prepare and add **BAY-155** or vehicle control as described for the MTT assay (Step 2).
 - Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Protocol:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 μ L of reagent to 100 μ L of medium).
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Measurement:
 - Record the luminescence using a plate reader (luminometer).
- Data Analysis:
 - Subtract the average luminescence of the medium-only wells (background) from all other readings.
 - Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control wells.
 - Plot the percentage of viability against the log of the **BAY-155** concentration to determine the IC₅₀ value.

References

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